molecular formula C23H24N4O3S B14794099 N-(2-(tert-Butyl)-1H-benzo[d]imidazol-6-yl)-2-(2,3-dimethoxyphenyl)thiazole-4-carboxamide

N-(2-(tert-Butyl)-1H-benzo[d]imidazol-6-yl)-2-(2,3-dimethoxyphenyl)thiazole-4-carboxamide

Cat. No.: B14794099
M. Wt: 436.5 g/mol
InChI Key: SHVCMBCQQNXDNG-UHFFFAOYSA-N
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Description

N-(2-(tert-Butyl)-1H-benzo[d]imidazol-6-yl)-2-(2,3-dimethoxyphenyl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(tert-Butyl)-1H-benzo[d]imidazol-6-yl)-2-(2,3-dimethoxyphenyl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone.

    Coupling Reactions: The final step involves coupling the benzimidazole and thiazole moieties using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(tert-Butyl)-1H-benzo[d]imidazol-6-yl)-2-(2,3-dimethoxyphenyl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(tert-Butyl)-1H-benzo[d]imidazol-6-yl)-2-(2,3-dimethoxyphenyl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores, such as albendazole and mebendazole.

    Thiazole Derivatives: Compounds with thiazole rings, such as thiamine and ritonavir.

Uniqueness

N-(2-(tert-Butyl)-1H-benzo[d]imidazol-6-yl)-2-(2,3-dimethoxyphenyl)thiazole-4-carboxamide is unique due to its specific combination of benzimidazole and thiazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

N-(2-tert-butyl-3H-benzimidazol-5-yl)-2-(2,3-dimethoxyphenyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C23H24N4O3S/c1-23(2,3)22-26-15-10-9-13(11-16(15)27-22)24-20(28)17-12-31-21(25-17)14-7-6-8-18(29-4)19(14)30-5/h6-12H,1-5H3,(H,24,28)(H,26,27)

InChI Key

SHVCMBCQQNXDNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CSC(=N3)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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